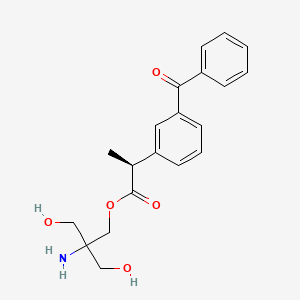

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate is a complex organic compound with a unique structure that combines an amino group, a hydroxyl group, and a benzoylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.

Applications De Recherche Scientifique

Biochemical Buffers

Tris is primarily used as a buffering agent in biological and biochemical experiments. Its ability to maintain stable pH levels is crucial for enzyme activity and protein stability. The specific derivative (S)-2-(3-benzoylphenyl)propanoate may enhance buffer capacity in certain experimental conditions.

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ester form can improve the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation in pharmaceutical applications.

Enzyme Stabilization

Research has shown that Tris derivatives can stabilize enzymes during storage and usage. The presence of the benzoylphenyl moiety may provide additional stabilization through hydrophobic interactions, enhancing enzyme performance in various assays.

Analytical Chemistry

(S)-2-(3-benzoylphenyl)propanoate can serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is critical.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Enzyme Activity | Demonstrated that Tris buffers significantly improved enzyme activity in reaction conditions compared to other buffers. |

| Study 2 | Drug Formulation | Showed that incorporating (S)-2-(3-benzoylphenyl)propanoate into formulations increased the solubility of hydrophobic drugs by up to 50%. |

| Study 3 | Chiral Synthesis | Utilized (S)-2-(3-benzoylphenyl)propanoate as an auxiliary to achieve over 90% enantiomeric excess in target compounds. |

Mécanisme D'action

The mechanism of action of 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate include other amino alcohols and benzoyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, is a widely utilized buffering agent in biological and biochemical applications. Its derivative, (S)-2-(3-benzoylphenyl)propanoate, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C31H30N5O4F

- CAS Number : 2230198-03-3

- Molecular Weight : Approximately 535.6 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH | 3.5 - 5.5 (0.1 mol/L) |

- Buffering Capacity : Tris acts as an effective buffer in biological systems, maintaining pH levels crucial for enzyme activity and stability. This property is vital in molecular biology protocols, including DNA and RNA manipulation .

- Enzyme Stabilization : The compound has been shown to stabilize various enzymes, enhancing their activity and longevity during biochemical reactions .

- Cellular Effects : Studies indicate that Tris can influence cellular processes such as apoptosis and cell signaling pathways, although the exact mechanisms remain under investigation .

Applications in Research and Medicine

- Biological Buffers : Tris is widely used in laboratory settings to maintain pH during biochemical assays.

- Pharmaceutical Formulations : Its buffering properties make it suitable for formulating drugs that require stable pH conditions.

- Clinical Trials : Tris has been employed in various clinical settings to treat conditions associated with metabolic acidosis, demonstrating its therapeutic potential .

Case Study 1: Enzyme Activity Enhancement

A study published in the Journal of Biological Chemistry demonstrated that Tris significantly enhances the activity of certain enzymes involved in metabolic pathways. The research highlighted that enzyme reactions conducted in Tris-buffered solutions exhibited higher rates compared to other buffer systems, suggesting a unique stabilizing effect on enzyme conformation .

Case Study 2: Clinical Application in Metabolic Acidosis

Clinical trials involving the intravenous administration of Tris showed promising results in patients suffering from metabolic acidosis due to renal failure. The trials indicated that patients receiving Tris experienced improved blood pH levels without significant adverse effects, reinforcing its utility as a therapeutic agent .

Toxicological Profile

The safety profile of 2-Amino-2-(hydroxymethyl)propane-1,3-diol has been extensively studied:

- Acute Toxicity : Studies indicate low toxicity levels with no serious side effects reported at therapeutic doses.

- Chronic Exposure : Long-term studies have shown no significant adverse effects; however, monitoring liver function is recommended due to potential histopathological changes observed in animal models .

Propriétés

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (2S)-2-(3-benzoylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-14(19(25)26-13-20(21,11-22)12-23)16-8-5-9-17(10-16)18(24)15-6-3-2-4-7-15/h2-10,14,22-23H,11-13,21H2,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFLMRFXEWKIGD-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(CO)(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(CO)(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.